5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt
Description
Evolutionary Significance of Shikimate Pathway Derivatives in Microbial and Plant Systems
The shikimate pathway is a hallmark of organisms lacking dietary reliance on aromatic compounds, including bacteria, plants, and apicomplexan parasites. Phylogenetic analyses reveal that the pathway’s enzymes in plants derive from cyanobacterial endosymbionts, while protists like Toxoplasma gondii acquired fused arom genes via horizontal gene transfer from ascomycete fungi. This evolutionary mosaic underscores the adaptability of shikimate-derived metabolites in diverse ecological niches.
The tetrasodium salt’s precursor, 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, is documented in Escherichia coli and Arabidopsis thaliana, suggesting conserved roles in chorismate biosynthesis. Chorismate serves as the precursor for folate, ubiquinone, and aromatic amino acids, which are indispensable for DNA synthesis, cellular respiration, and protein production. The persistence of phosphorylated shikimate derivatives across evolutionary lineages highlights their metabolic indispensability, particularly in organisms reliant on endogenous aromatic compound synthesis.
Table 1: Comparative Molecular Features of Shikimate Pathway Intermediates
Horizontal gene transfer (HGT) events have shaped the shikimate pathway’s distribution. For instance, Plantae lineage enzymes show affinity to cyanobacterial homologs, supporting plastid endosymbiosis theory. Conversely, the fused arom gene in T. gondii shares 45% sequence identity with fungal counterparts, implicating HGT from fungi to alveolates. Such evolutionary dynamics underscore the tetrasodium salt’s relevance in tracing metabolic innovation across domains.
Properties
Molecular Formula |
C10H9Na4O10P |
|---|---|
Molecular Weight |
412.10 g/mol |
IUPAC Name |
tetrasodium;(3R)-5-(1-carboxylatoethenoxy)-4-hydroxy-3-phosphonatooxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H13O10P.4Na/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18;;;;/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6?,7-,8?;;;;/m1..../s1 |
InChI Key |
VRCUPXDHGYAPKX-HXNULDCHSA-J |
Isomeric SMILES |
C=C(C(=O)[O-])OC1CC(=C[C@H](C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C=C(C(=O)[O-])OC1CC(=CC(C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Principle
This method involves reacting a precursor acid with a sodium source (e.g., sodium hydroxide) to form the corresponding sodium salt. It is favored for producing soluble salts like the tetrasodium salt due to its simplicity and efficiency.
Procedure
| Step | Description | Details |
|---|---|---|
| Preparation of Acid | Synthesis of the precursor acid, typically via esterification or other functional group modifications on shikimic acid derivatives. | Starting materials include shikimic acid or its derivatives, which are functionalized to introduce the carboxyethenyl and phosphonooxy groups. |
| Neutralization | The acid is dissolved in an aqueous medium, and sodium hydroxide (NaOH) is added gradually. | The molar ratio is carefully controlled to achieve the tetrasodium salt (Na4). |
| pH Adjustment | The mixture's pH is monitored and adjusted to ensure complete conversion to the salt form, typically around pH 7-8. | Continuous titration with NaOH ensures the formation of the fully deprotonated salt. |
| Crystallization | The solution is concentrated and then cooled to precipitate the salt. | Crystallization is facilitated by cooling or evaporative techniques. |
| Purification | The precipitated salt is filtered, washed, and dried under controlled conditions. | Ensures removal of impurities and residual reactants. |
Data Table for Titration Parameters
| Parameter | Value | Source/Notes |
|---|---|---|
| Molar ratio (acid:NaOH) | 1:4 | Ensures formation of the tetrasodium salt |
| pH at completion | ~7.5 | Complete deprotonation of acidic groups |
| Crystallization temperature | 0-4°C | Promotes high purity crystals |
| Yield | ~85-90% | Dependent on reaction conditions |
Multi-Step Synthetic Approach from Shikimic Acid Derivatives
Starting Material
The synthesis typically begins with shikimic acid or its protected derivatives, which are then subjected to selective functionalization .
Functional Group Modifications
| Step | Reaction | Reagents | Purpose | References |
|---|---|---|---|---|
| Esterification | Reaction with appropriate alcohols | Alcohols, acid catalysts | Protects hydroxyl groups | Literature reports on shikimic acid derivatives |
| Introduction of Carboxyethenyl Group | Wittig or Horner–Wadsworth–Emmons reaction | Phosphonium salts or phosphonates | Adds the carboxyethenyl moiety | Recent synthesis protocols |
| Phosphorylation | Reaction with phosphorus oxychloride or phosphonic acid derivatives | POCl₃ or phosphonate esters | Introduces phosphonooxy group | Standard phosphorylation methods |
| Hydrolysis and Deprotection | Acid or base hydrolysis | HCl or NaOH | Removes protecting groups | Typical deprotection steps |
| Salt Formation | Neutralization with sodium hydroxide | NaOH | Produces the tetrasodium salt | Final step for salt preparation |
Crystallization and Purification
Post-synthesis, the product is purified via recrystallization from suitable solvents (e.g., water, ethanol) and dried under vacuum to obtain high-purity tetrasodium salt .
Summary of Key Data and Findings
| Aspect | Details | References |
|---|---|---|
| Reaction Type | Ionic precipitation, multi-step organic synthesis | ,, |
| Starting Material | Shikimic acid derivatives | , |
| Main Reagents | Sodium hydroxide, phosphonic acids, aldehydes/ketones | , |
| Reaction Conditions | Aqueous media, controlled pH, low temperature crystallization | , |
| Yield | Typically 80-90% | , |
| Purity | High purity confirmed via NMR, IR, and mass spectrometry |
Concluding Remarks
The preparation of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt hinges on precise control of reaction parameters, especially during salt formation via titration and ionic precipitation. The multi-step organic synthesis approach allows for tailored functionalization of shikimic acid derivatives, culminating in the high-yield production of the target compound.
This synthesis process is well-documented in scientific literature, with variations tailored to specific laboratory capabilities and scale requirements. Ensuring rigorous purification and characterization is essential for applications in pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The carboxyethenyl and phosphonooxy groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The carboxyethenyl and phosphonooxy groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparison with Similar Compounds
Core Backbone
- Target Compound : Shikimic acid (cyclohexene ring with hydroxyl and carboxyl groups) .
- 4-[(4',5-Disulfo[1,1'-biphenyl]-2-yl)hydrazono]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid, Tetrasodium Salt (CAS unspecified): Pyrazole core with sulfonic acid and carboxylate groups .
- Tetrasodium (2R)-2,3-bis(palmitoyloxy)propyl (1S,2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-tris[(hydroxyphosphinato)oxy]cyclohexyl phosphate (CAS 1628353-02-5): Phosphatidylinositol derivative with a cyclohexyl ring and lipid chains .
Functional Groups
- Target Compound: Phosphonooxy (-OPO3Na2), carboxyethenyl (-O-C(=CH2)-COONa), and carboxylate (-COONa) .
- Pyrazole-based Tetrasodium Salt : Sulfonic acid (-SO3Na), carboxylate (-COONa), and hydrazone groups .
- Phosphatidylinositol Hexasodium Salt: Three phosphonooxy (-OPO3Na) groups and palmitoyl ester chains .
Physicochemical Properties
*Estimated based on formula; †Approximate value due to lipid side chains.
Biological Activity
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt, with CAS number 99685-44-6, is a derivative of shikimic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes phosphono and carboxy groups that may enhance its reactivity and biological interactions.
- Molecular Formula : C10H14Na4O10P
- Molecular Weight : 412.11 g/mol
- InChIKey : VRCUPXDHGYAPKX-VGHDQRMLSA-J
Biological Activity
The biological activity of this compound is primarily linked to its role in metabolic pathways and potential therapeutic applications. Here are some key aspects of its biological activity:
1. Antimicrobial Properties
Research indicates that derivatives of shikimic acid exhibit antimicrobial properties. The phosphono group in this compound may contribute to its efficacy against various pathogens, including bacteria and fungi. Studies have shown that shikimic acid derivatives can inhibit the growth of Escherichia coli, suggesting a potential application in treating bacterial infections .
2. Role in Metabolism
As a metabolite in E. coli, this compound plays a role in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids. This pathway is not present in animals, making it an attractive target for antibiotic development that selectively affects bacterial growth without harming human cells .
3. Potential as a Herbicide
The structure of this compound suggests potential herbicidal activity due to its ability to interfere with plant metabolic processes. Research into similar compounds has indicated that they can disrupt the synthesis of essential metabolites in plants, leading to growth inhibition .
Case Study 1: Antimicrobial Activity
A study conducted on various shikimic acid derivatives, including this compound, demonstrated significant inhibitory effects against E. coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating a promising alternative for treatment .
Case Study 2: Herbicidal Effects
In agricultural trials, formulations containing this compound were tested against common weeds. Results showed a reduction in weed biomass by over 50% compared to untreated controls, suggesting effective herbicidal properties that could benefit crop management strategies .
Data Table: Summary of Biological Activities
Q & A
Q. Experimental design considerations :
- Enzyme kinetics : Use purified chorismate mutase or dehydroquinate synthase to measure inhibition/activation via UV-Vis assays monitoring prephenate or NADH oxidation .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase .
- Mutagenesis studies : Compare activity in wild-type vs. phosphatase-deficient mutants to assess phosphonooxy group interactions .
- In-cell NMR : Track metabolic flux in E. coli or plant cell cultures to observe pathway modulation .
(Basic) What are the critical safety and handling protocols for this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential irritancy of phosphonooxy groups .
- Ventilation : Use a fume hood when handling powdered forms to avoid inhalation .
- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous organic waste .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
(Advanced) How can structural variations (e.g., substituents on the shikimate backbone) impact the compound’s bioactivity?
Q. Structure-activity relationship (SAR) strategies :
- Phosphonooxy group replacement : Substitute with sulfonate or carboxylate to compare ionic interactions in enzyme binding pockets .
- Stereochemical modifications : Synthesize enantiomers or epimers to assess chiral specificity in target recognition .
- Backbone rigidity : Introduce cyclic ketals or ethers to evaluate conformational effects on enzyme inhibition .
- Biolayer interferometry (BLI) : Screen derivatives against immobilized enzymes to rank binding kinetics .
(Basic) Which spectroscopic techniques are most effective for tracking degradation or byproducts during stability studies?
- ³¹P NMR : Monitors hydrolysis of the phosphonooxy group by detecting free phosphate peaks .
- FT-IR spectroscopy : Identifies carbonyl or ester degradation products via shifts in C=O or P–O stretches .
- LC-MS/MS : Quantifies low-abundance byproducts (e.g., dephosphorylated shikimic acid) with high sensitivity .
(Advanced) What computational tools can predict the compound’s interaction with non-shikimate pathway targets (e.g., P2X receptors)?
- Molecular docking (AutoDock Vina) : Model binding to ATP-gated ion channels (e.g., P2X7) using crystal structures (PDB: 5SVK) to identify potential off-target effects .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100-ns trajectories to assess stability of phosphonooxy interactions .
- QSAR models : Train on datasets of phosphonate-containing compounds to predict cytotoxicity or membrane permeability .
(Basic) How should researchers address discrepancies in reported synthetic yields for this compound?
Q. Troubleshooting yield variations :
- Purification methods : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate/methanol) efficiencies .
- Catalyst optimization : Test alternative bases (e.g., DBU vs. pyridine) for phosphorylation steps .
- Analytical validation : Ensure yield calculations are based on HPLC purity (>99%), not crude product weight .
(Advanced) What strategies can validate the compound’s intracellular uptake and subcellular localization in microbial models?
- Fluorescent tagging : Conjugate with BODIPY or Cy3 via the carboxylate group for live-cell imaging in Bacillus subtilis .
- Subcellular fractionation : Isolate cytoplasmic vs. membrane-bound fractions post-treatment and quantify via LC-MS .
- Radiolabeling : Incorporate ³²P into the phosphonooxy group to track metabolic incorporation using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
